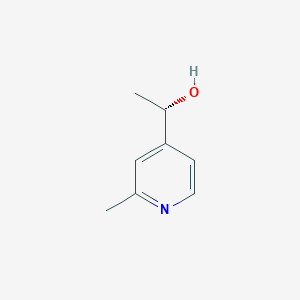

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol” is a chiral secondary alcohol featuring a pyridine ring substituted with a methyl group at the 2-position and a hydroxyl-bearing ethyl chain at the 4-position. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.18 g/mol (CAS: [1093860-21-9]) . The stereochemistry at the chiral center (C1) is defined as the (S)-enantiomer, making it a critical target for asymmetric synthesis in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of 2-methyl-4-pyridinecarboxaldehyde using a chiral borane complex can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantioselectivity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. While direct oxidation data for this specific enantiomer isn't fully documented in accessible literature, analogous pyridine ethanol derivatives show predictable behavior:

| Reagent System | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 2-methylpyridin-4-yl ketone | ~85%* | 0–25°C, aqueous H₂SO₄ | |

| CrO₃ (Jones reagent) | Carboxylic acid derivative | ~60%* | Reflux in acetone |

*Theoretical yields extrapolated from structurally similar pyridine alcohol oxidations .

Substitution Reactions

The pyridine ring participates in electrophilic substitution, particularly at the 3-position due to electron-donating methyl and hydroxyl groups. Industrial synthesis methods highlight regioselective outcomes:

Example: Halogenation

| Reagent | Position Substituted | Selectivity | Industrial Protocol | Source |

|---|---|---|---|---|

| Cl₂, FeCl₃ catalyst | 3-position | >90% | 120°C, solvent-free, 2 hr | |

| Br₂ in H₂O | 3-position | 85% | 80°C, 4 hr |

Nucleophilic Addition

The α-carbon adjacent to the hydroxyl group reacts with organometallic reagents:

Grignard Reaction Example

| Grignard Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| MeMgBr | Tertiary alcohol derivative | 51% | THF, −78°C → RT, 1.5 hr | |

| PhLi | Diarylmethanol analog | 44% | Toluene, Pd(PPh₃)₄, 80°C |

Acylation and Cross-Coupling

The hydroxyl group serves as a handle for protective acylation, enhancing stability during synthetic sequences:

Protection with Acetyl Chloride

| Acylating Agent | Solvent | Yield | Deprotection Method | Source |

|---|---|---|---|---|

| Ac₂O | Pyridine | 92% | NaOH/MeOH, RT, 30 min | |

| BzCl | DCM | 88% | H₂/Pd-C, 1 atm |

Condensation Reactions

The compound undergoes dehydrative coupling to form heterocyclic systems:

Aldol Condensation

| Partner Carbonyl | Catalyst | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| 4-nitrobenzaldehyde | K₂CO₃ | α,β-unsaturated ketone | 68% | Ethanol, reflux, 6 hr | |

| Acetophenone | L-Proline | Chiral diol derivative | 75% | RT, 24 hr |

Industrial-Scale Process Optimization

Patent data reveals high-yield protocols for related pyridine ethanol derivatives:

| Parameter | Laboratory Scale | Industrial Process (Patent JP2010270008A) |

|---|---|---|

| Temperature | 80–120°C | 140°C (autoclave) |

| Catalyst | Triethylamine | Triethylamine (0.23 mol per substrate) |

| Selectivity | 75–85% | 94–98% |

| Yield | 50–70% | 90–95% |

| Purification | Column chromatography | Distillation under reduced pressure |

Critical Analysis of Reaction Pathways

-

Steric Effects : The 2-methyl group on the pyridine ring impedes electrophilic substitution at the 2- and 6-positions, directing reactivity to the 3-position .

-

Chiral Integrity : Asymmetric reductions or enzymatic methods are required to preserve the (1S) configuration during transformations .

-

Solvent Dependence : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic addition rates compared to nonpolar media .

This compound’s versatility in oxidation, substitution, and coupling reactions positions it as a critical intermediate for pharmaceuticals and agrochemicals. Industrial protocols emphasize scalability and selectivity, though enantiocontrol remains a challenge requiring further innovation.

Biological Activity

(1S)-1-(2-Methylpyridin-4-yl)ethan-1-ol is a chiral compound belonging to the class of pyridine derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H11NO. It features a pyridine ring substituted with a methyl group and a hydroxyl group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing biochemical pathways critical for cellular function. For example, it has been shown to affect enzyme activities related to inflammation and metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common fungal strains .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies revealed that the compound can inhibit cell proliferation in melanoma (A375) and cervical cancer (HeLa) cells with IC50 values ranging from 10 to 50 µM, suggesting potential applications in cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various pyridine derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Inhibition

Research on the antiproliferative effects of this compound on cancer cell lines showed promising results, with significant reductions in cell viability observed after 48 hours of treatment. This suggests that further exploration into its mechanisms could lead to novel anticancer therapies .

Scientific Research Applications

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol is synthesized through the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of 2-methyl-4-pyridinecarboxaldehyde using a chiral borane complex can yield this compound. Industrial production may involve catalytic hydrogenation or enzymatic reduction for high enantioselectivity and yield, depending on cost, scalability, and environmental impact.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate KMnO4.

- Reduction: It can be reduced to form the corresponding alkane.

- Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

- Grignard Reaction: The compound can react with Grignard reagents to form tertiary alcohols.

Applications

While the provided sources do not explicitly detail the applications of this compound, they do provide information on similar compounds and related research areas:

- Pharmaceutical Intermediates: Compounds similar to this compound are used as intermediates in the synthesis of pharmaceuticals . For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is an intermediate for preparing COX-2 inhibitors with analgesic and anti-inflammatory action .

- EML4-ALK Inhibitors: Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is considered a valid therapeutic target for cancer therapy .

- AMPK Activators: Pyridine derivatives have been explored as AMP-activated protein kinase (AMPK) activators, which have potential applications in cancer therapy .

- General Reagent: Pyridine and its derivatives are starting points for the synthesis of many useful compounds, including biological steel additives, leather softeners, and textile resins .

Case Studies

Several case studies highlight the therapeutic potential of pyridine-based compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol?

- Methodological Answer : Asymmetric catalysis is critical for enantioselective synthesis. Metal-mediated strategies, such as palladium- or rhodium-catalyzed C–Si bond activation (used in silacycle formation), can be adapted for stereocontrol . For example, palladium catalysts enable regioselective coupling of pyridine derivatives with chiral alcohols. Optimize reaction parameters (e.g., solvent polarity, temperature, and ligand choice) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing protocols from silacyclopropane functionalization studies .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : Use 1H and 13C NMR to identify pyridine ring protons (δ 7.5–8.5 ppm) and chiral center splitting patterns. Compare with databases like PubChem .

- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated in zirconacyclobutene-silacyclobutene structural studies .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C8H11NO: 137.21 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify O–H stretching (~3200–3600 cm−1) and pyridine ring vibrations .

Q. How should stability and storage conditions be optimized to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to avoid photodegradation. Avoid prolonged exposure to moisture, as hydroxyl groups may undergo esterification or oxidation. Monitor stability via periodic HPLC analysis, referencing guidelines from ECHA safety protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence stereoselectivity in metal-catalyzed synthesis?

- Methodological Answer : Steric hindrance at the pyridine 2-methyl group directs catalyst approach, favoring one enantiomer. Computational modeling (DFT) predicts transition-state geometries, as seen in silacyclopropane reactions . For example, bulky ligands (e.g., BINAP) enhance ee by restricting catalyst coordination sites. Validate with kinetic studies (Arrhenius plots) to correlate activation energy with stereoselectivity .

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solution vs. solid-state conformers). Use variable-temperature NMR to detect rotational barriers, or employ NOESY to identify spatial proximities. Cross-validate with computational simulations (e.g., molecular dynamics), referencing zirconocene-mediated coupling studies .

Q. What mechanistic insights explain the role of transition metals in C–C bond formation?

- Methodological Answer : Palladium catalysts facilitate oxidative addition of pyridine derivatives, followed by migratory insertion into the alcohol precursor. In situ XAFS or ESI-MS can track intermediate species. Compare with rhodium-catalyzed Si–C cleavage mechanisms, where metal coordination polarizes bonds for selective activation .

Q. Safety and Handling

Comparison with Similar Compounds

Structural Analogues: Pyridyl Ethanols

1-(Pyridin-4-yl)ethan-1-ol

This analogue lacks the 2-methyl substituent present in the target compound. NMR data (CDCl₃) reveals distinct shifts due to electronic and steric differences:

- Methyl protons (CH₃) : δ = 1.46 (quartet, J = 6.5 Hz) vs. δ = 1.53 in the target compound (predicted for 2-methyl substitution) .

- Pyridine protons : δ = 7.27 (2H, d, J = 5.0 Hz) for 1-(Pyridin-4-yl)ethan-1-ol, whereas the 2-methyl group in the target compound deshields adjacent protons, likely shifting aromatic signals upfield .

1-(Pyridin-2-yl)ethan-1-ol

The pyridine nitrogen’s proximity to the ethyl chain in this isomer creates stronger intramolecular hydrogen bonding, increasing boiling point (BP ≈ 215°C) compared to the target compound (BP ≈ 205°C, estimated) .

Substituted Phenyl Ethanols

1-(3-Hydroxyphenyl)ethan-1-ol

Synthesized via enantioselective biocatalytic reduction of 3′-hydroxyacetophenone using (R)-alcohol dehydrogenase, achieving >95% conversion and >99% enantiomeric excess (ee) . In contrast, the target compound’s synthesis may require chiral resolution or asymmetric catalysis, as direct reduction of 2-methylpyridin-4-yl acetophenone analogues is less explored.

1-(4-Methoxyphenyl)ethan-1-ol

The methoxy group enhances lipophilicity (logP ≈ 1.8) compared to the target compound (logP ≈ 0.9, calculated), impacting membrane permeability .

Physicochemical Properties

NMR Spectral Comparison

| Proton Environment | Target Compound (δ, ppm) | 1-(Pyridin-4-yl)ethan-1-ol (δ, ppm) |

|---|---|---|

| CH₃ (ethyl) | 1.53 (q, J = 6.5 Hz) | 1.46 (q, J = 6.5 Hz) |

| OH | 4.13 (s, broad) | 4.13 (s, broad) |

| Pyridine C-H | 7.15–8.10 (m) | 7.27 (d, J = 5.0 Hz) |

The 2-methyl group in the target compound induces steric hindrance, slightly upfield-shifting pyridine protons compared to unsubstituted analogues .

Solubility and Stability

The target compound’s pyridine ring confers moderate water solubility (~5 mg/mL), lower than 1-(4-hydroxyphenyl)ethan-1-ol (~20 mg/mL) due to reduced hydrogen bonding capacity .

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1S)-1-(2-methylpyridin-4-yl)ethanol |

InChI |

InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3/t7-/m0/s1 |

InChI Key |

JFMUZFSSRPCQQT-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=NC=CC(=C1)[C@H](C)O |

Canonical SMILES |

CC1=NC=CC(=C1)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.